molecular formula C21H16ClF3N2O3 B6546938 N-(5-chloro-2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946223-23-0

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546938
CAS No.: 946223-23-0
M. Wt: 436.8 g/mol
InChI Key: BPJMVWQXFRZCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-3-carboxamide derivative featuring a 5-chloro-2-methoxyphenyl substituent on the amide nitrogen and a 4-(trifluoromethyl)benzyl group at position 1 of the dihydropyridine ring. This compound’s structural framework is analogous to several pharmacologically active dihydropyridine derivatives, though its specific applications remain under investigation.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O3/c1-30-18-9-8-15(22)11-17(18)26-19(28)16-3-2-10-27(20(16)29)12-13-4-6-14(7-5-13)21(23,24)25/h2-11H,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJMVWQXFRZCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related dihydropyridine-3-carboxamides, highlighting key substituent variations and their implications.

Table 1: Structural Comparison of Dihydropyridine-3-carboxamide Derivatives

Compound Name Amide N-Substituent Position 1 Substituent Key Features
N-(5-chloro-2-methoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide 5-chloro-2-methoxyphenyl 4-(trifluoromethyl)benzyl (CH₂ linkage) Methoxy enhances polarity; trifluoromethyl improves metabolic stability .
N-(5-chloro-2-methylphenyl)-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide 5-chloro-2-methylphenyl 3-chlorophenylmethoxy (O linkage) Methyl group reduces polarity vs. methoxy; ether linkage increases rigidity .
5-Chloro-N-methyl-2-oxo-N-phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide N-methyl, N-phenyl 4-(trifluoromethyl)benzyl (CH₂ linkage) Tertiary amide lowers hydrogen-bonding capacity; increased lipophilicity .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl None (parent dihydropyridine) Bromine increases molecular weight; planar conformation enhances crystallinity .

Substituent Effects on Physicochemical Properties

  • Amide N-Substituents: The 5-chloro-2-methoxyphenyl group in the target compound introduces a polar methoxy group, likely improving aqueous solubility compared to the 5-chloro-2-methylphenyl substituent in . The N-methyl, N-phenyl substituent in forms a tertiary amide, reducing hydrogen-bonding capacity and increasing lipophilicity, which may enhance blood-brain barrier penetration .
  • Position 1 Substituents :

    • The 4-(trifluoromethyl)benzyl group (shared with ) provides electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. This contrasts with the 3-chlorophenylmethoxy group in , where the ether linkage introduces steric constraints and alters electronic distribution .
    • The absence of a substituent at position 1 in simplifies the structure but may reduce target-binding affinity compared to benzyl-substituted analogs .

Crystallographic and Conformational Insights

  • The planar conformation observed in , facilitated by π-conjugation across the amide bridge, suggests similar planarity in the target compound. This feature is critical for stacking interactions in crystal lattices or biological targets .
  • The trifluoromethyl group in the target compound and may influence crystal packing via hydrophobic interactions, whereas the methoxy group in the target compound could participate in hydrogen bonding, affecting solubility and crystallization behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.